N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide
CAS No.:
Cat. No.: VC0004912
Molecular Formula: C23H18F4N2O
Molecular Weight: 414.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18F4N2O |
|---|---|
| Molecular Weight | 414.4 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
| Standard InChI | InChI=1S/C23H18F4N2O/c24-18-9-11-19(12-10-18)28-22(30)29-14-13-15-3-1-2-4-20(15)21(29)16-5-7-17(8-6-16)23(25,26)27/h1-12,21H,13-14H2,(H,28,30) |
| Standard InChI Key | ADCDUDFEGFKKQH-UHFFFAOYSA-N |
| SMILES | C1CN(C(C2=CC=CC=C21)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)F |
| Canonical SMILES | C1CN(C(C2=CC=CC=C21)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Characteristics
N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide represents a complex organic compound belonging to the isoquinoline derivative class. The molecule incorporates several key structural features that contribute to its specific biological activity and physicochemical properties.
Basic Chemical Information
The compound is identified by multiple names and registry numbers in scientific databases and commercial catalogs. Its primary identification details are summarized in the following table:
| Parameter | Information |
|---|---|
| Common Name | TC-I 2000 |
| Other Names | TRPM8-IN-1, TC-I2000 |
| CAS Number | 1159996-20-9 |
| Molecular Formula | C₂₃H₁₈F₄N₂O |
| Molecular Weight | 414.4 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
| PubChem CID | 57326210 |
| ChEMBL ID | CHEMBL2032202 |
The compound's structure features a tetrahydroisoquinoline core with a carboxamide linkage to a 4-fluorophenyl group and a 4-(trifluoromethyl)phenyl substituent at position 1. This specific arrangement of functional groups is critical for its biological activity and target interaction properties.
Structural Identifiers
For computational and database purposes, the compound is characterized by several standardized structural identifiers:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C23H18F4N2O/c24-18-9-11-19(12-10-18)28-22(30)29-14-13-15-3-1-2-4-20(15)21(29)16-5-7-17(8-6-16)23(25,26)27/h1-12,21H,13-14H2,(H,28,30) |
| Standard InChIKey | ADCDUDFEGFKKQH-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C(C2=CC=CC=C21)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)F |
The compound exists in multiple stereoisomeric forms, with the (1R) stereoisomer ((1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide) also being studied and characterized separately. This stereoisomer has its own unique registry data:
| Parameter | Information |
|---|---|
| PubChem CID | 56964352 |
| ChEMBL ID | CHEMBL2032210 |
| CAS Number | 1159996-43-6 |
| Standard InChIKey | ADCDUDFEGFKKQH-OAQYLSRUSA-N |
Physicochemical Properties
Physical Properties
The compound presents as a powder at standard conditions, with several physical properties determined through experimental measurements or computational predictions:
| Property | Value | Determination Method |
|---|---|---|
| Physical State | Powder | Experimental |
| Boiling Point | 555.4±50.0 °C | Predicted |
| Density | 1.346±0.06 g/cm³ | Predicted |
| pKa | 11.60±0.70 | Predicted |
| Parameter | Information |
|---|---|
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol |
| Recommended Storage | -20°C |
| Stability | ≥99% purity maintained under proper storage conditions |
These solubility characteristics are particularly relevant for in vitro experimental applications, where DMSO is commonly used as a vehicle for testing compounds in cellular assays.
Pharmacological Activity
The primary biological activity of N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide is its ability to block TRPM8 channels, which plays a crucial role in various physiological processes.
Primary Target and Mechanism
TRPM8 (Transient Receptor Potential Melastatin 8) is a non-selective cation channel primarily expressed in sensory neurons, where it functions as the principal molecular detector of decreases in temperature. This channel is activated by cooling, as well as by natural or synthetic cooling agents such as menthol and icilin.
N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide functions as a selective TRPM8 channel blocker. It binds to the TRPM8 channel and inhibits its activation, preventing the influx of calcium and sodium ions, thereby disrupting the signaling pathway involved in cold perception, pain sensation, and inflammation.
Potency and Selectivity
The compound demonstrates high potency as a TRPM8 channel blocker:
| Parameter | Value | Experimental System |
|---|---|---|
| IC₅₀ | 53 nM | Icilin-induced TRPM8 channel activation in rTRPM8-expressing CHO cells |
This potency places it among the more effective TRPM8 antagonists that have been characterized, making it a valuable tool for studying TRPM8-mediated processes.
Biological Significance and Applications
The biological significance of N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide stems from its ability to modulate TRPM8 channels, which are involved in several physiological and pathological processes.
Role in Temperature Sensation
TRPM8 channels play a critical role in temperature sensation, particularly in detecting cold. They are expressed in a subset of somatosensory neurons and act as the principal molecular detector of decreases in temperature. TRPM8-deficient mice exhibit pronounced deficits in their response to cool and warm temperatures, fail to exhibit cold-induced analgesia, and cannot detect mild warming of the skin .
By blocking TRPM8 channels, N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide can modulate these temperature-sensing processes, making it a valuable tool for studying the molecular basis of thermosensation.
Research Applications
N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide has been utilized in various research contexts to better understand TRPM8 channel function and its implications in physiological and pathological processes.
In Vitro Studies
In cellular models, the compound has been used to investigate the role of TRPM8 channels in various processes:
-
Calcium Flux Assays: The compound inhibits icilin-induced TRPM8 channel activation in rTRPM8-expressing CHO cells with an IC₅₀ of 53 nM .
-
Electrophysiology Studies: Patch-clamp recordings have been employed to study the effect of TRPM8 antagonists on channel function and to characterize their binding properties and mechanisms of action .
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies involving compounds structurally related to N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide have provided insights into the molecular requirements for TRPM8 antagonism.
For instance, research on β-carboline-based compounds has led to the identification of a broad and well-defined interaction network within the TRPM8 binding site that underlies antagonist activity. These studies have highlighted the importance of specific structural features for potent TRPM8 antagonism .
| Supplier | Product Number | Product Name | Purity | Packaging | Price (as of 2021) |
|---|---|---|---|---|---|
| Tocris | 4632 | TC-I2000 | ≥99% (HPLC) | 10 mg | $212 |
| Tocris | 4632 | TC-I2000 | ≥99% (HPLC) | 50 mg | $834 |
| TRC | T121635 | TC-I2000 | Not specified | 10 mg | $200 |
| Usbiological | 256848 | TC-I 2000 | Not specified | 10 mg | $466 |
| ApexBio Technology | B5661 | TC-I2000 | Not specified | 10 mg | $322 |
These options provide researchers with various choices for acquiring the compound based on their specific needs and budget constraints.
Comparison with Similar Compounds
N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide is one of several compounds that have been developed as TRPM8 antagonists. Comparing it with other TRPM8 modulators provides context for understanding its relative potency, selectivity, and potential applications.
Stereoisomers
The (1R) stereoisomer, (1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide, shares a similar structure but differs in stereochemistry. This stereochemical difference can significantly impact binding affinity and selectivity for the TRPM8 channel .
Other TRPM8 Antagonists
Several other TRPM8 antagonists have been developed and characterized:
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